molecular formula C10H4F3NO3 B2998190 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid CAS No. 2178052-55-4

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid

Cat. No. B2998190
CAS RN: 2178052-55-4
M. Wt: 243.141
InChI Key: MVRMOOSVRYQSSD-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H4F3NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid can be represented by the InChI code: 1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)7-3-8(10(15)16)17-14-7/h1-3H,(H,15,16) .


Chemical Reactions Analysis

The isoxazole ring, a key component of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid, tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .

Scientific Research Applications

Drug Development

Isoxazole derivatives, including those with trifluorophenyl groups, are known for their therapeutic potential. They have been studied for their anticancer, antibacterial, antituberculosis, antifungal, antibiotic, antitumor, and antiulcerogenic properties. The unique structure of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid could potentially be leveraged in the synthesis of new pharmaceuticals targeting these areas .

Suzuki-Miyaura Coupling Reactions

Trifluorophenylboronic acids and their derivatives are used in Suzuki-Miyaura coupling reactions. While not directly mentioned, 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid could potentially be involved in such reactions to create polyfluorinated biaryl compounds .

Biological Activity Studies

Isoxazoles have been studied for their biological activity including cytotoxic effects which could make them valuable in cancer research or other fields where understanding cell death mechanisms is important .

properties

IUPAC Name

5-(2,4,6-trifluorophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRMOOSVRYQSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CC(=NO2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid

CAS RN

2178052-55-4
Record name 5-(2,4,6-trifluorophenyl)-1,2-oxazole-3-carboxylic acid
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